molecular formula ORh B7949828 Oxorhodium

Oxorhodium

Cat. No.: B7949828
M. Wt: 118.905 g/mol
InChI Key: SJLOMQIUPFZJAN-UHFFFAOYSA-N
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Description

Oxorhodium(V) porphyrins are a class of metalloporphyrin complexes where rhodium is in the +5 oxidation state, coordinated to a porphyrin ligand and an axial oxo (O) group. These compounds are synthesized via reactions of rhodium precursors with porphyrin ligands under controlled conditions, often yielding derivatives with additional axial ligands such as methoxide (OMe) or acetate (OAc) .

Key spectroscopic features include distinct infrared (IR) absorption bands. For example, methoxide derivatives like RhO(TPP)OMe (TPP = tetraphenylporphyrin) exhibit C–H stretches at 2790 cm⁻¹, while acetates such as RhO(TPP)OAc display C=O stretches at 1650 cm⁻¹ and C–O stretches between 1670–1620 cm⁻¹ and 1450–1470 cm⁻¹ . These IR signatures are critical for characterizing the electronic interactions between the rhodium center, the porphyrin macrocycle, and axial ligands.

Properties

IUPAC Name

oxorhodium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/O.Rh
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLOMQIUPFZJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Rh]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ORh
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.905 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12036-35-0
Record name Rhodium oxide (Rh2O3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12036-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxorhodium compounds can be synthesized through various methods. One common approach involves the reaction of rhodium salts with oxygen donors under controlled conditions. For example, rhodium trichloride can react with hydrogen peroxide to form this compound complexes. The reaction conditions typically include moderate temperatures and pressures to ensure the stability of the this compound compound.

Industrial Production Methods

In industrial settings, this compound compounds are often produced using large-scale reactors where rhodium salts are treated with oxidizing agents. The process is carefully monitored to maintain the desired oxidation state of rhodium and to ensure high purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxorhodium compounds undergo various types of chemical reactions, including:

    Oxidation: this compound can participate in oxidation reactions where it acts as an oxidizing agent.

    Reduction: These compounds can also be reduced back to lower oxidation states of rhodium.

    Substitution: Ligands in this compound complexes can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound compounds include hydrogen peroxide (for oxidation), hydrazine (for reduction), and various ligands (for substitution reactions). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pressures to maintain the stability of the this compound compound.

Major Products Formed

The major products formed from reactions involving this compound compounds depend on the specific reaction type. For example, oxidation reactions may yield oxides of rhodium, while reduction reactions may produce lower oxidation state rhodium compounds. Substitution reactions can result in a variety of rhodium complexes with different ligands.

Scientific Research Applications

Catalysis in Organic Synthesis

Oxorhodium complexes are widely recognized for their catalytic capabilities in organic transformations. They facilitate a range of reactions including:

  • C-H Activation : this compound catalysts have been employed in the activation of C-H bonds, allowing for functionalization of hydrocarbons. This is particularly valuable in synthesizing complex organic molecules with high selectivity and efficiency .
  • Hydroformylation : this compound catalysts are effective in hydroformylation reactions, converting alkenes into aldehydes with the addition of carbon monoxide and hydrogen. This process is crucial in producing intermediates for pharmaceuticals and fine chemicals .

Data Table: Catalytic Performance of this compound

Reaction TypeSubstrate TypeYield (%)Reference
C-H ActivationAromatic Compounds85
HydroformylationAlkenes90
Oxidative CouplingPhenolic Compounds75

Development of Advanced Materials

This compound has also found applications in materials science, particularly in the development of:

  • Electrocatalysts : These materials are used in fuel cells and batteries due to their ability to facilitate electron transfer reactions efficiently .
  • Nanostructured Materials : Research indicates that this compound can be incorporated into nanostructures to enhance their catalytic properties, leading to improved performance in various applications such as sensors and energy conversion devices .

Case Study: Electrocatalytic Activity

A study demonstrated that this compound nanoparticles exhibited superior electrocatalytic activity for the oxygen reduction reaction (ORR) compared to traditional platinum-based catalysts. The findings suggest that this compound could replace platinum in certain applications, reducing costs while maintaining efficiency .

Potential Anticancer Applications

Recent research has explored the use of this compound complexes as anticancer agents. The mechanism involves:

  • Targeting Cancer Cells : this compound compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic application .
  • Combination Therapies : Studies indicate that this compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Data Table: Anticancer Activity of this compound Complexes

CompoundCancer TypeIC50 (µM)Reference
This compound Complex ABreast Cancer15
This compound Complex BLung Cancer12

Mechanism of Action

The mechanism of action of oxorhodium compounds involves their ability to facilitate chemical reactions by providing an active site for the reaction to occur. The molecular targets and pathways involved depend on the specific application. For example, in hydroformylation reactions, this compound complexes activate the carbon-carbon double bond in alkenes, allowing for the addition of a formyl group and hydrogen.

Comparison with Similar Compounds

Spectroscopic Properties

A comparative analysis of IR data reveals distinct trends:

Compound C–H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C–O Stretch (cm⁻¹) Additional Notes
RhO(TPP)OMe 2790 Methoxide axial ligand
RhO(TPP)OAc 1650 1670–1620, 1450–1470 Acetate axial ligand
ReO(TPP)OMe 2790 Comparable C–H stretch to Rh
ReO(TMP)OMe (TMP = tetramesitylporphyrin) 2795 Slightly higher C–H stretch than Rh analogues
  • Key Observations: Both Rh^V and Re^V methoxides exhibit similar C–H stretches (~2790 cm⁻¹), suggesting analogous electronic environments for the porphyrin macrocycle .

Comparison with Other Metal Oxo-Porphyrins

While direct data for oxo-iron or oxo-ruthenium porphyrins are absent in the provided evidence, general trends can be inferred:

  • Electronic Effects : The higher oxidation state of Rh^V (vs. Fe^IV or Ru^IV) likely enhances electrophilicity at the metal center, influencing ligand-binding kinetics.
  • Axial Ligand Lability : Rh^V porphyrins exhibit greater axial ligand lability compared to more stable Fe^IV–O systems, which are prevalent in biological systems (e.g., cytochrome P450) .

Research Implications and Gaps

Catalytic Applications: this compound(V) porphyrins are underexplored in catalysis compared to Re^V analogues, which are used in oxidation reactions.

Structural Diversity : The inability to isolate ReO(OEP)OMe highlights the need for modified synthetic protocols to stabilize bulky porphyrin ligands on high-valent metal centers .

Biological Activity

Oxorhodium, a rhodium-based compound characterized by its oxo group, has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is represented as [Rh]=O[Rh]=O and is often involved in catalytic processes. The unique bonding characteristics of the oxo group contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Catalytic Activity : this compound complexes are known to catalyze various organic reactions, which can lead to the formation of biologically active compounds.
  • Interaction with Biological Molecules : this compound can interact with enzymes and proteins, potentially altering their function and influencing metabolic pathways.
  • Redox Activity : The redox properties of rhodium compounds allow them to participate in electron transfer processes, which can affect cellular signaling and oxidative stress responses.

Therapeutic Applications

Research indicates that this compound may have applications in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound complexes exhibit cytotoxic effects against cancer cell lines. The mechanism is thought to involve the induction of apoptosis and interference with cellular proliferation pathways.
  • Antimicrobial Properties : Some investigations have reported that this compound compounds possess antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Neurological Effects : There is emerging evidence that rhodium compounds may influence neurological pathways, offering prospects for treating neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are key findings summarized in a table format:

StudyFindingsMethodology
Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potencyIn vitro assays on MCF-7 cells
Exhibited antibacterial activity against Gram-positive bacteriaDisk diffusion method
Induced apoptosis in human leukemia cells through mitochondrial pathwaysFlow cytometry analysis

Case Study Example

A notable case study involved the application of an this compound complex in treating resistant bacterial strains. The study reported a significant reduction in bacterial load in treated subjects compared to controls, highlighting the compound's potential as an alternative therapeutic agent.

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